![molecular formula C15H17NO3 B13859022 4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a benzyl group, a methylbutenoyl group, and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Methylbutenoyl Group: The final step involves the addition of the methylbutenoyl group through an acylation reaction using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学的研究の応用
4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane integrity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one: shares similarities with other oxazolidinones such as linezolid and tedizolid, which are known for their antibiotic properties.
Benzyl derivatives: Compounds like benzylpenicillin also exhibit similar structural features and biological activities.
Uniqueness
- The unique combination of the benzyl group, methylbutenoyl group, and oxazolidinone ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H17NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h3-8,13H,9-10H2,1-2H3/b11-3+ |
InChIキー |
OYXDZMIBTDSEQU-QDEBKDIKSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
正規SMILES |
CC=C(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


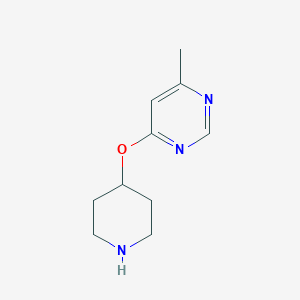
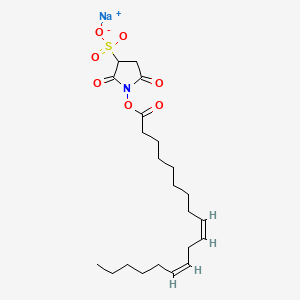
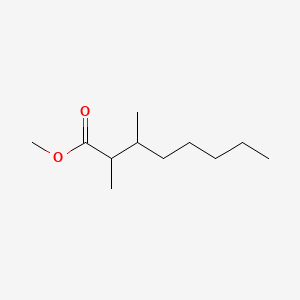
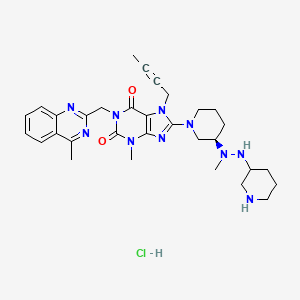
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
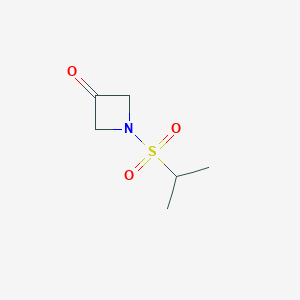

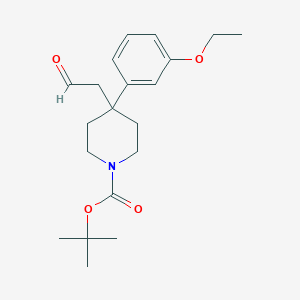
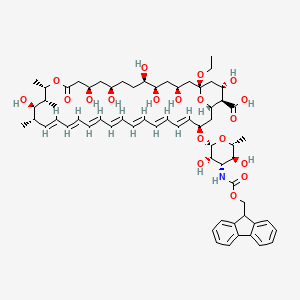

![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
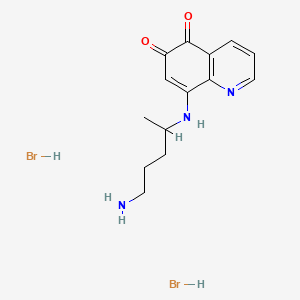
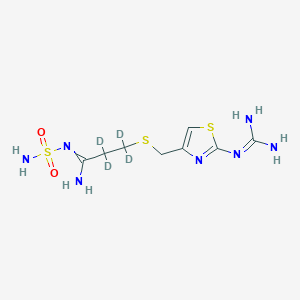
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
